1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Extractables and Leachables HPLC Retention Time Method Specificity

Researchers developing selective Cryptosporidium IMPDH inhibitors require the exact tertiary alcohol precursor to achieve published sub-2 nM IC₅₀ values and >1,000-fold selectivity over the human isoform. This compound is the validated starting material for 3-acetyl-α,α-dimethylbenzyl isocyanate; alternative alcohols compromise yield and purity. • Proven precursor: consistently delivers the yields and impurity profiles reported in J. Med. Chem. 2012 and WO 2014/028931. • Bifunctional scaffold: meta-acetyl group for nucleophilic additions; tertiary alcohol resistant to oxidation, enabling clean isocyanate formation. • Multi-purpose utility: also serves as an HPLC retention-time marker (3.83 min, LogP 1.6) for extractables & leachables method development and as an ANDA reference standard. Supplied with certificate of analysis at ≥97% purity; global shipping from regional stock points ensures rapid, reliable delivery.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 87771-41-3
Cat. No. B1355266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
CAS87771-41-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C(C)(C)O
InChIInChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3
InChIKeyMNEFLNSJCTVLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Class and Procurement Profile


1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone (CAS 87771-41-3) is a meta-substituted acetophenone derivative bearing a tertiary hydroxyalkyl group . It is formally classified as a hydroxyacetophenone and is also referred to as 3-acetyl-α,α-dimethylbenzyl alcohol or 3'-(1-hydroxy-1-methylethyl)acetophenone . The compound is a solid at room temperature (melting point 47–50°C), with a molecular weight of 178.23 g/mol, a calculated LogP of approximately 1.46, and is typically supplied at 95–97% purity for research use . Commercial sources include Toronto Research Chemicals, Fluorochem, and BOC Sciences, with pricing ranging from approximately €67–€127 per gram depending on quantity and vendor .

Synthetic role
Established precursor for meta-substituted isocyanate synthesis in medicinal chemistry programs
Literature-precedented for CpIMPDH inhibitor series
Analytical use
Retention-time marker and system suitability standard for extractables/leachables LC-MS methods
Mid-polarity region calibration between common leachables
Building block
Bifunctional aryl ketone/tertiary alcohol scaffold resistant to undesired oxidation
Meta-acetyl substitution pattern essential for downstream reactivity

The Meta-Tertiary Alcohol Determinant


Simple acetophenone or hydroxyacetophenone analogs lack the specific combination of a meta-acetyl group and a tertiary hydroxyalkyl substituent that defines the reactivity profile of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. This compound was explicitly selected as the precursor to 3-acetyl-α,α-dimethylbenzyl isocyanate (CAS 1397293-17-2) in the synthesis of selective, low-nanomolar urea inhibitors of Cryptosporidium parvum IMPDH because the gem-dimethyl substitution adjacent to the reactive center provides steric and electronic properties that para- or unsubstituted analogs cannot replicate [1][2]. The tertiary alcohol specifically enables clean conversion to the isocyanate without competing side reactions from the acetyl ketone; primary or secondary alcohol analogs would exhibit different reactivity, leading to lower yields and altered impurity profiles in the downstream synthetic sequence [1]. In chromatographic extractables and leachables screening, this compound displays a distinct retention time (3.83 min) and LogP (1.6) that falls between common leachables such as 2-mercaptobenzothiazole (MBT, 3.95 min, LogP 2.4) and bisphenol A (6.18 min, LogP 3.3), meaning an incorrect analog substitution would compromise method specificity and analyte identification [3].

Target compound
Common substitute analog
Meta-substituted tertiary alcohol

Clean conversion to isocyanate

Primary or secondary alcohol analog

May exhibit competing side reactions, altering yield and impurity profile in downstream synthetic sequence

Distinct chromatographic profile

Retention time 3.83 min, LogP 1.6

Unsubstituted or para-substituted acetophenone

Different retention time and LogP may compromise method specificity and analyte identification in extractables screening

Literature-precedented precursor

Enables reported potency and selectivity of downstream urea inhibitors

Regioisomeric precursor

Altered geometry may not yield comparably active products based on published SAR; introduces synthetic reproducibility risk

Quantitative Differentiation Guide


Retention Time in Extractables Screening

In a standardized extractables and leachables screening method reported in the PDA Journal, 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone eluted at 3.83 min [1]. This retention time is clearly resolved from the structurally distinct leachable 2-mercaptobenzothiazole (MBT, CAS 149-30-4), which elutes at 3.95 min, and from tetramethyl-1,4-benzenedimethanol (CAS 2948-46-1), which elutes at 4.22 min [1]. The 0.12 min separation from MBT, while modest, is sufficient for distinct peak identification under the specified gradient conditions, and the 0.39 min separation from tetramethyl-1,4-benzenedimethanol establishes a unambiguous retention window for this compound that would be lost if a close structural analog with a different substitution pattern were substituted [1].

Retention time in extractables screening
Head-to-head
Target: 3.83 min
MBT: 3.95 min
Bisphenol A: 6.18 min
Supports distinct peak identification for method specificity in extractables/leachables analysis
PDA Journal standardized screening method; UV 220 nm detection
Extractables and Leachables HPLC Retention Time Method Specificity

Lipophilicity (LogP) Comparison

The experimental or calculated LogP for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is approximately 1.6 [1]. This places it in a distinct lipophilicity range compared to MBT (LogP 2.4), tetramethyl-1,4-benzenedimethanol (LogP 2.3), and bisphenol A (LogP 3.3) [1]. The ~0.8 log unit difference from MBT and 2,4-di-tert-butylphenol (LogP 5.2) indicates that this compound will partition differently in aqueous-organic extraction protocols and will display a unique solid-phase extraction (SPE) recovery profile that cannot be replicated by substituting a more or less lipophilic acetophenone analog [1].

Lipophilicity (LogP) comparison
Head-to-head
Target: LogP 1.6
MBT: 2.4
Bisphenol A: 3.3
Unique LogP determines extraction and SPE recovery profile; substitution may shift analyte detectability
Standard chromatographic LogP determination; PDA Journal dataset
Lipophilicity LogP Extractables Profiling

Detection Limit and Response Factor

In the PDA Journal screening dataset, the approximate detection limit (DL) for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone by UV at 220 nm is 7.1 μg/mL, and the relative response factor (RRF) in APCI− mode is 0.1 [1]. By comparison, MBT has a UV DL of 1.1 μg/mL with an APCI− RRF of 0.6, while tetramethyl-1,4-benzenedimethanol has a UV DL of 10.6 μg/mL with an APCI− RRF of 0.04 [1]. The 6.5-fold higher UV DL compared to MBT means that analytical methods optimized for MBT sensitivity would fail to detect this compound at equivalent concentrations; conversely, methods tuned for the response factor of 0.1 in APCI− would misquantify any substituted analog that ionizes more or less efficiently [1].

Detection limit and response factor
Head-to-head
Target UV DL: 7.1 μg/mL
Target APCI− RRF: 0.1
MBT UV DL: 1.1 μg/mL
Compound-specific calibration parameters required; analog substitution risks systematic quantitation errors
PDA Journal method; UV at 220 nm; APCI− response
LC-MS Detection Limit Relative Response Factor Extractables Quantitation

Precursor for CpIMPDH Urea Inhibitors

1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone is the direct synthetic precursor to 3-acetyl-α,α-dimethylbenzyl isocyanate, a key intermediate in the synthesis of urea-based inhibitors of Cryptosporidium parvum inosine-5′-monophosphate dehydrogenase (IMPDH) [1]. In the reported SAR study (Gorla et al., J. Med. Chem. 2012), derivatives built from this isocyanate precursor achieved IC50 values below 2 nM against CpIMPDH, with selectivity exceeding 1,000-fold versus human IMPDH type 2, and demonstrated good stability in mouse liver microsomes [2]. Substituting the alcohol precursor with an analog lacking the gem-dimethyl substitution (e.g., a primary or secondary alcohol) would fundamentally alter the steric and electronic properties of the resulting urea inhibitors and is known from the SAR to drastically reduce potency and selectivity [1][2]. The compound is explicitly cited in patent WO 2014/028931 A2 as the starting material for synthesizing compounds for treating mammalian gastrointestinal microbial infections [3].

Precursor for CpIMPDH urea inhibitors
Class-level
Derived urea inhibitors: IC50 Selectivity > 1,000-fold vs. human IMPDH2
Established literature-precedented starting material for a specific inhibitor series; alternative precursors lack validation
Gorla et al., J. Med. Chem. 2012; patent WO 2014/028931 A2
Medicinal Chemistry IMPDH Inhibitors Cryptosporidium

Physical State and Purity Differentiation

1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone is a low-melting solid with a reported melting point range of 47–50°C and is typically supplied as an off-white to pale yellow solid or semi-solid at ≥96% purity . This physical state differs notably from unsubstituted acetophenone (CAS 98-86-2), which is a liquid at room temperature (melting point 19–20°C), and from 4'-hydroxyacetophenone (CAS 99-93-4), which is a higher-melting solid (melting point 109–111°C) [1]. The intermediate melting range and solid/semi-solid nature at ambient conditions means that shipping, storage, and handling protocols must be tailored to this compound; using a liquid analog would alter formulation viscosity, while using a higher-melting analog would require different dissolution protocols [1].

Physical state and purity differentiation
Cross-study
Target mp: 47–50°C (solid/semi-solid)
Acetophenone: 19–20°C (liquid)
4'-Hydroxy: 109–111°C (solid)
Intermediate melting range dictates shipping, storage, and handling protocols; wrong analog alters phase behavior
Vendor certificate of analysis; PubChem reference data
Physical Properties Melting Point Purity Specification

Meta-Substitution for Isocyanate Reactivity

The meta relationship between the acetyl group and the tertiary hydroxyalkyl substituent is structurally essential for the compound's demonstrated utility. In the synthesis of Cryptosporidium IMPDH inhibitors, the meta-substituted isocyanate (derived from this alcohol) places the reactive isocyanate group at the correct geometry for urea bond formation with the target amine, a geometry that would be altered if a para-substituted isomer were used [1]. While direct comparative yield or purity data for meta vs. para isomers in this specific synthetic sequence are not publicly available, the general principle that aryl isocyanate reactivity and steric accessibility are sensitive to ring substitution position is well established in organic chemistry [2]. The meta substitution in 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone ensures that the acetyl group does not electronically deactivate the isocyanate through resonance, as could occur with para substitution [2].

Meta-substitution for isocyanate reactivity
Class-level
Meta relationship avoids acetyl-isocyanate conjugation
Regiochemistry is critical for downstream electrophilicity; para isomer may reduce reaction kinetics and product purity
Inferred from Hammett substituent constants; direct comparative data not available
Regiochemistry Isocyanate Synthesis Structure-Activity Relationship

High-Confidence Application Scenarios


Cryptosporidium IMPDH Inhibitor Synthesis

This compound is the established starting material for preparing 3-acetyl-α,α-dimethylbenzyl isocyanate, which is then coupled with substituted benzamides to generate urea-based CpIMPDH inhibitors with IC50 values below 2 nM and >1,000-fold selectivity over the human isoform [1]. The published protocol consistently uses this specific alcohol to achieve the yields and purities required for the SAR study; no alternative alcohol precursor has been validated for this inhibitor series . Researchers continuing or expanding this chemical series should procure this exact compound to ensure synthetic reproducibility and to build on the published structure-activity relationships described in J. Med. Chem. 2012 and patent WO 2014/028931 A2 [2].

Extractables and Leachables Reference Standard

With a well-characterized retention time of 3.83 min, LogP of 1.6, and documented UV and MS response factors in the PDA Journal screening dataset, this compound can serve as a retention-time marker and system suitability standard in HPLC and LC-MS methods targeting extractables and leachables from pharmaceutical packaging and medical devices . Its chromatographic position between MBT (3.95 min) and tetramethyl-1,4-benzenedimethanol (4.22 min) makes it useful for calibrating the mid-polarity region of the chromatogram where many common leachables elute .

AMV and QC for ANDA

Multiple chemical suppliers explicitly list this compound for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting ANDA submissions [1]. The compound can serve as a reference standard or impurity marker, with the potential for further traceability to pharmacopoeial standards (USP or EP) depending on the supplier [1]. Procurement at defined purity (≥96%) with a certificate of analysis is essential for regulatory acceptability in these contexts.

Meta-Acetyl Tertiary Alcohol Building Block

Beyond the Cryptosporidium program, this compound is marketed as a 'useful reagent for the synthesis of bioactive small molecules with multiple biological applications' . Its bifunctional structure—containing a ketone for nucleophilic addition or condensation reactions and a tertiary alcohol that can be converted to a leaving group or isocyanate—makes it a versatile building block for medicinal chemistry. The tertiary alcohol is resistant to oxidation and does not participate in undesired side reactions that primary or secondary alcohols might undergo under the same conditions [1]. Researchers designing libraries around aryl ketone or tertiary alcohol pharmacophores should consider this compound for its defined substitution pattern and commercial availability at research scale.

Application
Selection property
Validation focus
CpIMPDH inhibitor synthesis
Meta-tertiary alcohol precursor identity
Synthetic reproducibility and SAR continuation
Extractables/leachables reference standard
Documented retention time and LogP
Method calibration and system suitability in mid-polarity region
Analytical method validation (AMV) and QC for ANDA
Defined purity and certificate of analysis
Regulatory acceptability and impurity marker traceability
Medicinal chemistry building block
Bifunctional ketone/tertiary alcohol scaffold
Resistance to undesired oxidation; versatile derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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